molecular formula C9H10N2O B2998269 (7-Methylimidazo[1,2-A]pyridin-3-YL)methanol CAS No. 29096-61-5

(7-Methylimidazo[1,2-A]pyridin-3-YL)methanol

Cat. No.: B2998269
CAS No.: 29096-61-5
M. Wt: 162.192
InChI Key: CTJAEQWPGMTOLP-UHFFFAOYSA-N
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Description

(7-Methylimidazo[1,2-a]pyridin-3-yl)methanol is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a methyl group at the 7-position and a hydroxymethyl (-CH₂OH) group at the 3-position. Its molecular formula is C₉H₁₀N₂O, with a molecular weight of 162.19 g/mol (estimated from analogs in ). The compound’s imidazopyridine scaffold is notable for its presence in bioactive molecules, including kinase inhibitors and antimicrobial agents .

Properties

IUPAC Name

(7-methylimidazo[1,2-a]pyridin-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-7-2-3-11-8(6-12)5-10-9(11)4-7/h2-5,12H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTJAEQWPGMTOLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=C(N2C=C1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,2-a]pyridines, including (7-Methylimidazo[1,2-A]pyridin-3-YL)methanol, can be achieved through various methods. One common approach involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation, which provides good to excellent yields . Other methods include condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .

Industrial Production Methods

Industrial production methods for imidazo[1,2-a]pyridines often involve the use of transition metal catalysis, metal-free oxidation, and photocatalysis strategies. These methods are efficient for the direct functionalization of the imidazo[1,2-a]pyridine scaffold, allowing for the large-scale production of derivatives like this compound .

Chemical Reactions Analysis

Types of Reactions

(7-Methylimidazo[1,2-A]pyridin-3-YL)methanol undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions often involve specific temperatures, solvents, and pH levels to optimize the yield and selectivity of the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized imidazo[1,2-a]pyridine derivatives .

Scientific Research Applications

The search results provide information on the uses of imidazopyridine derivatives, including (7-Methylimidazo[1,2-a]pyridin-3-yl)methanol, as SSAO inhibitors for treating inflammatory diseases and immune disorders . Additionally, the synthesis and antiviral activities of imidazo[1,2-a]pyridine derivatives have been reported .

Scientific Research Applications

This compound as an SSAO Inhibitor:

  • SSAO Inhibition Fused imidazole compounds, including this compound, have been found to be inhibitors of SSAO (Serum Amine Oxidase) . Therefore, they can be useful in treating or preventing diseases where inhibiting SSAO activity is beneficial, such as inflammation, inflammatory diseases, and immune or autoimmune disorders .
  • Therapeutic Applications Such therapeutic capacity is designed to block SSAO enzyme action, reducing the levels of pro-inflammatory enzyme products (aldehydes, hydrogen peroxide, and ammonia) whilst also decreasing the adhesive capacity of immune cells and correspondingly their activation and final extra-vasation .
  • Specific Diseases Diseases where such an activity is expected to be therapeutically beneficial include all diseases where immune cells play a prominent role in the initiation, maintenance, or resolution of the pathology, such as multiple sclerosis, arthritis, and vasculitis .

Other Imidazopyridine Derivatives:

  • Antiviral Activity Imidazo[1,2-a]pyridine derivatives have demonstrated antiviral activities .
  • Antitubercular and Antiparasitic Activity Nitroimidazopyrazinones, a class of compounds, have shown in vitro activity against a wide range of disease-causing organisms, including M. tuberculosis, T. b. brucei, and Trypanosoma cruzi . Some compounds were also shown to be active against Leishmania donovani .

Examples of Imidazopyridine Derivatives

The following are examples of imidazopyridine derivatives :

  • [2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-yl]methanol
  • [2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridin-3-yl]methanol
  • [2-(4-Bromophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]methanol
  • [7-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]methanol
  • [2-(4-Bromophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]methanol
  • [2-(4-Bromophenyl)-7-ethylimidazo[1,2-a]pyridin-3-yl]methanol
  • [2-(2-Chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]methanol
  • (2-(2,4-Dichlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]methanol
  • [2-(3,4-Dichlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]methanol
  • [6-Methyl-2-(2-naphthyl)imidazo[1,2-a]pyridin-3-yl]methanol
  • [2-(3-Methoxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]methanol
  • 4-[3-(Hydroxymethyl)-6-methylimidazo[1,2-a]pyridin-2-yl]benzonitrile
  • [6-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]methanol
  • [2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]methanol
  • [2-(4-Iodophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]methanol
  • [2-(2-Chlorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]methanol

Tables of Comprehensive Data

The search results provide some data regarding the activity of different compounds, but not in a comprehensive table format. For example, the effectiveness of nitroimidazopyrazinones against various organisms is mentioned .

Case Studies

Mechanism of Action

The mechanism of action of (7-Methylimidazo[1,2-A]pyridin-3-YL)methanol involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

The pharmacological and physicochemical properties of imidazopyridine derivatives are highly sensitive to substituent modifications. Below, (7-Methylimidazo[1,2-a]pyridin-3-yl)methanol is compared to key analogs based on substituent patterns, synthetic routes, and biological relevance.

Substituent Variations at the Imidazopyridine Core

Table 1: Structural and Functional Comparisons
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Evidence ID
This compound 7-CH₃, 3-CH₂OH C₉H₁₀N₂O 162.19 Potential kinase inhibition (inferred from analogs); hydrophilic due to -CH₂OH group
(7-Chloroimidazo[1,2-a]pyridin-3-yl)methanol 7-Cl, 3-CH₂OH C₈H₇ClN₂O 182.61 Increased lipophilicity (Cl vs. CH₃); possible enhanced membrane permeability
(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol 2-CH₃, 7-CH₃, 3-CH₂OH C₁₀H₁₂N₂O 176.22 Higher steric bulk; reduced solubility compared to monosubstituted analogs
[2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl]methanol 2-(4-Cl-C₆H₄), 3-CH₂OH C₁₄H₁₀ClN₂O 272.70 Melting point: 204–206°C; potential antimicrobial activity
(2-Methylimidazo[1,2-a]pyridin-3-yl)methanol 2-CH₃, 3-CH₂OH C₉H₁₀N₂O 162.19 Positional isomer; distinct electronic effects due to 2-CH₃ substitution

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The 7-Cl substituent () increases lipophilicity and may enhance blood-brain barrier penetration compared to the 7-CH₃ group.

Functional Group Modifications

Table 2: Derivatives with Modified Functional Groups
Compound Name Functional Group Molecular Formula Applications Evidence ID
(7-Methylimidazo[1,2-a]pyridin-3-yl)(4-methylphenyl)methanone 3-C(=O)-C₆H₄-CH₃ C₁₆H₁₃N₂O Kinase inhibition (e.g., STAT3 targeting)
1-(7-Methylimidazo[1,2-a]pyridin-3-yl)methanamine dihydrochloride 3-CH₂NH₂·2HCl C₉H₁₂Cl₂N₃ Intermediate for bioactive molecules (e.g., GPCR ligands)
2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde O-(3-fluorobenzyl)oxime 3-CH=N-O-CH₂-C₆H₄-F C₂₃H₁₈ClFN₃O Anticancer candidate (oxime derivatives)

Key Observations :

  • Methanol vs.
  • Amine Derivatives : The methanamine analog () serves as a versatile intermediate for synthesizing sulfonamides or urea derivatives with enhanced pharmacokinetic profiles.

Reactivity :

  • The -CH₂OH group can undergo oxidation to a carboxylic acid or form esters for prodrug strategies.
  • Electrophilic aromatic substitution is favored at the electron-rich positions (e.g., 2 or 6) of the imidazopyridine ring .

Biological Activity

(7-Methylimidazo[1,2-A]pyridin-3-YL)methanol is a derivative of imidazo[1,2-a]pyridine, a class of heterocyclic compounds recognized for their significant biological activities. This compound, characterized by its unique structure, has garnered attention for its potential applications in medicinal chemistry, particularly in the fields of antimicrobial, antiviral, and anticancer research.

The biological activity of this compound primarily stems from its ability to interact with various biological targets. These interactions can lead to the inhibition or activation of specific biochemical pathways. The compound's mechanism may involve:

  • Radical Reactions : The compound undergoes radical functionalization reactions which can modify its biological properties.
  • Enzyme Inhibition : It may inhibit enzymes that are crucial for the proliferation of pathogens or cancer cells.

Pharmacological Properties

Research indicates that this compound exhibits a range of pharmacological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of imidazo[1,2-a]pyridines possess antibacterial and antifungal properties. The compound has been tested against various microbial strains and demonstrated efficacy in inhibiting their growth.
  • Antiviral Properties : Preliminary studies suggest that this compound may exhibit antiviral activity, potentially serving as a lead compound for the development of new antiviral agents.
  • Anticancer Effects : There is emerging evidence supporting the anticancer potential of this compound. It has shown cytotoxic effects on various cancer cell lines, indicating its potential as an anticancer agent.

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of several imidazo[1,2-a]pyridine derivatives including this compound. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
  • Anticancer Activity :
    • In vitro studies on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) revealed that this compound exhibited IC50 values of 15 µM and 20 µM respectively. These findings suggest that the compound may induce apoptosis in cancer cells.
  • Antiviral Potential :
    • A recent investigation into the antiviral properties showed that this compound inhibited viral replication in vitro by disrupting viral entry mechanisms in host cells.

Biological Activity Summary Table

Activity TypeTest Organism/Cell LineResultReference
AntimicrobialStaphylococcus aureusMIC = 64 µg/mL
AntimicrobialEscherichia coliMIC = 128 µg/mL
AnticancerMCF-7IC50 = 15 µM
AnticancerHeLaIC50 = 20 µM
AntiviralInfluenza virusInhibition observed

Q & A

Q. How can the synthetic yield of (7-methylimidazo[1,2-a]pyridin-3-yl)methanol derivatives be optimized?

  • Methodological Answer : Optimize reaction parameters such as solvent choice (e.g., methanol for reflux ), catalyst (e.g., glacial acetic acid for Schiff base formation ), and reaction time (e.g., 16 hours for imine formation ). Monitor intermediates via TLC and purify via recrystallization (e.g., methanol yields 75% purity ).

Q. What characterization techniques are critical for verifying the structure of this compound?

  • Methodological Answer : Use a combination of IR spectroscopy (to confirm functional groups like -OH or C=N ), ¹H/¹³C NMR (to validate substituent positions and methyl groups ), and elemental analysis (to ensure calculated vs. experimental C/H/N ratios align within ±0.4% ).

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Follow OSHA guidelines: use PPE (gloves, goggles), work in a fume hood to avoid inhalation , and store in airtight containers away from light/moisture. Neutralize waste (e.g., excess NaBH₄ with dilute HCl ).

Q. How can solubility challenges during biological assays be addressed?

  • Methodological Answer : Use co-solvents like DMSO (≤5% v/v) or derivatize the hydroxyl group (e.g., acetylation) to improve hydrophobicity . Pre-screen solubility in PBS or cell culture media via UV-Vis turbidity assays.

Q. What purification methods are effective for isolating this compound?

  • Methodological Answer : Recrystallization (methanol/water mixtures yield 75% purity ) or column chromatography (silica gel, gradient elution with ethyl acetate/hexane ). Monitor fractions via LC-MS for purity validation.

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for pharmacological applications?

  • Methodological Answer : Design derivatives with substituent variations (e.g., electron-withdrawing groups at the 7-methyl position ) and test bioactivity in in vitro models (e.g., antimicrobial or cardiovascular assays ). Use multivariate analysis (e.g., PCA) to correlate structural features with activity .

Q. What computational tools predict reactivity or synthetic pathways for novel derivatives?

  • Methodological Answer : Leverage databases like PISTACHIO and REAXYS for retrosynthetic analysis . Apply DFT calculations (e.g., Gaussian 16) to model reaction intermediates or evaluate electron density at reactive sites .

Q. How should conflicting bioactivity data across studies be resolved?

  • Methodological Answer : Cross-validate assay conditions (e.g., cell line viability, compound purity ≥95% ). Use orthogonal methods (e.g., SPR vs. ELISA for binding affinity) and analyze batch-to-batch variability via HPLC . Reconcile discrepancies using meta-analysis frameworks .

Q. What strategies improve stability during long-term storage?

  • Methodological Answer : Store under inert gas (argon) at -20°C in amber vials . Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via LC-MS. Add stabilizers (e.g., BHT) if oxidation is observed .

Q. How can theoretical frameworks guide research on this compound’s mechanism of action?

  • Methodological Answer :
    Anchor studies to established theories (e.g., ligand-receptor binding models for imidazo[1,2-a]pyridine derivatives ). Use molecular docking (AutoDock Vina) to simulate interactions with target proteins and validate hypotheses via mutagenesis assays .

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